molecular formula C6H11ClO4S B8509636 Tert-butyl 2-(chlorosulfonyl)acetate

Tert-butyl 2-(chlorosulfonyl)acetate

Cat. No.: B8509636
M. Wt: 214.67 g/mol
InChI Key: WVEYJYSERDAPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(chlorosulfonyl)acetate is a complex organic compound that contains a tert-butyl group, an ethoxy group, a chlorosulfonyl group, and an acetate group. The molecular structure of this compound is influenced by the arrangement of these groups around the central carbon atom. The tert-butyl group is bulky and likely influences the overall shape of the molecule.

Preparation Methods

The synthesis of chlorosulfonyl-acetic acid tert-butyl ester can be achieved through a multi-step reaction pathway involving various reagents and catalysts. Here is a general synthetic route:

    Starting Materials: tert-butyl acetate, 2-chloroethanol, sodium hydride, sulfur trioxide, thionyl chloride, triethylamine, acetic anhydride, dimethylformamide, magnesium, ethyl ether, carbon dioxide.

    Reaction Steps:

Chemical Reactions Analysis

Tert-butyl 2-(chlorosulfonyl)acetate undergoes various types of chemical reactions, including substitution and esterification :

    Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo substitution reactions with nucleophiles such as amines and alcohols.

    Esterification: The compound can participate in esterification reactions, forming esters under mild conditions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Common Reagents and Conditions

    Substitution: Reagents like thionyl chloride, triethylamine, and magnesium.

    Esterification: DCC and DMAP.

Major Products

  • Esters and amides formed from reactions with alcohols and amines.

Scientific Research Applications

Tert-butyl 2-(chlorosulfonyl)acetate has various applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chlorosulfonyl-acetic acid tert-butyl ester depends on its intended use. For example, as a reagent in chemical reactions, its mechanism involves the way it reacts with other compounds. The presence of the chlorosulfonyl group makes it highly reactive, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Tert-butyl 2-(chlorosulfonyl)acetate can be compared with other similar compounds such as tert-butyl chloroacetate and tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate :

    tert-Butyl chloroacetate: Contains a chloroacetate group instead of a chlorosulfonyl group.

    tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Similar structure but with an ethoxy group.

Uniqueness

  • The presence of the chlorosulfonyl group in chlorosulfonyl-acetic acid tert-butyl ester makes it more reactive compared to similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry.

Properties

Molecular Formula

C6H11ClO4S

Molecular Weight

214.67 g/mol

IUPAC Name

tert-butyl 2-chlorosulfonylacetate

InChI

InChI=1S/C6H11ClO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3

InChI Key

WVEYJYSERDAPTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of t-butanol (0.3 mL) in THF (3 mL) was added 2-chlorosulfonylacetyl chloride (0.1 mL, 1.0 mmol) at room temperature for 1 h. The volatiles were removed to provide the chlorosulfonyl-acetic acid tert-butyl ester (230 mg). The crude product was used without further purification.
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